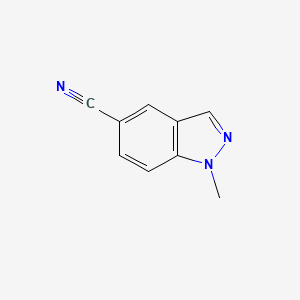

1-Methyl-1H-indazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXKWSDDUMHXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441987 | |

| Record name | 1-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189107-45-7 | |

| Record name | 1-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Methyl-1H-indazole-5-carbonitrile from 1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-indazole-5-carbonitrile from its precursor, 1H-indazole-5-carbonitrile. The document outlines a detailed experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction workflow and mechanism to facilitate understanding and replication in a laboratory setting.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse pharmacological activities. The N-methylation of indazoles is a crucial synthetic step in the development of many pharmaceutical agents, as the position of the methyl group on the indazole ring can significantly influence the molecule's biological properties. The synthesis of this compound is a key process for accessing a range of specialized compounds for drug discovery and development.

This guide focuses on a common and effective method for the N-methylation of 1H-indazole-5-carbonitrile, utilizing a strong base such as sodium hydride in an aprotic polar solvent. This approach generally favors the formation of the thermodynamically more stable N-1 methylated regioisomer.

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism, which is outlined in the diagram below.

Caption: Proposed mechanism for the N-methylation of 1H-indazole-5-carbonitrile.

1-Methyl-1H-indazole-5-carbonitrile chemical properties and structure

An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound featuring an indazole core, which is a bicyclic system composed of a fused benzene and pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2] This prominence is due to its ability to participate in various non-covalent interactions with biological targets. Consequently, derivatives of 1H-indazole are extensively studied for a wide range of therapeutic applications, including the development of anti-cancer agents, anti-inflammatory drugs, and antimicrobials.[1][2][3][4]

This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, serving as a key resource for professionals in drug discovery and chemical research.

Chemical Properties and Structure

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 189107-45-7 | [5][6][7][8] |

| Molecular Formula | C₉H₇N₃ | [5][6][8] |

| Molecular Weight | 157.17 g/mol | [8] |

| Appearance | White powder | [7] |

| Purity | ≥98% (typical) | [5][7] |

Structural Identifiers

-

IUPAC Name: this compound[5]

-

Canonical SMILES: CN1N=CC2=CC(C#N)=CC=C21[5]

-

InChI: InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3[5]

-

InChI Key: QAXKWSDDUMHXFE-UHFFFAOYSA-N[5]

Chemical Structure Visualization

The 2D chemical structure of this compound is depicted below. The diagram illustrates the fusion of the benzene and pyrazole rings, the methyl group substitution at the N1 position of the pyrazole ring, and the nitrile group at the C5 position of the benzene ring.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not available in the provided search results, a general and plausible synthetic approach can be outlined based on established methods for creating substituted indazoles.

Representative Synthesis Protocol

A common strategy for synthesizing N-alkylated indazoles involves the alkylation of a pre-formed indazole ring. The synthesis of this compound could therefore proceed via the N-methylation of 1H-indazole-5-carbonitrile.

Step 1: Synthesis of 1H-Indazole-5-carbonitrile This intermediate can be prepared from appropriate precursors, such as through the diazotization of 2-amino-4-cyanotoluene followed by reductive cyclization, a common method for forming the indazole ring system.[9]

Step 2: N-Methylation of 1H-Indazole-5-carbonitrile

-

Reaction Setup: To a solution of 1H-indazole-5-carbonitrile (1 equivalent) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, a base is added. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases for this deprotonation step. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: A methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 equivalents), is added dropwise to the reaction mixture.

-

Reaction and Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to ensure completion. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[10] The ¹H NMR spectrum would show a characteristic singlet for the methyl group protons and distinct aromatic proton signals corresponding to the substituted indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compound.[7]

Role in Drug Development and Medicinal Chemistry

The indazole nucleus is a cornerstone in the design of novel therapeutic agents, particularly in oncology.[3] Many indazole derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][4]

This compound serves as a valuable building block or intermediate for the synthesis of more complex, biologically active molecules.[7] The nitrile group can be chemically transformed into other functional groups (e.g., amines, carboxylic acids, or tetrazoles), allowing for the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR). The N-methyl group prevents tautomerization and provides a fixed point for molecular orientation within a biological target's binding site.

The general strategy involves using the this compound core and modifying it to create a library of derivatives. These derivatives are then screened for biological activity against specific targets, such as kinases or other enzymes implicated in disease.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its structural features, particularly the privileged indazole core, make it a valuable starting point for the development of novel therapeutics. The information provided in this guide on its chemical properties, structure, and synthetic rationale offers a solid foundation for researchers engaged in the design and synthesis of new biologically active compounds. The continued exploration of derivatives based on this scaffold is likely to yield promising candidates for future drug development efforts.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]

- 7. This compound, CasNo.189107-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. angene.in [angene.in]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-indazole-5-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-5-carbonitrile is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities.[1] This technical guide aims to provide a comprehensive overview of this compound, though it is important to note that publicly available research specifically on this compound is limited. This document will cover the general synthesis, chemical properties, and potential biological significance of the indazole core, with the understanding that these are general characteristics of the compound class and not specific experimental data for this compound itself.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[1][2] The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.

Derivatives of indazole have been investigated for a wide array of therapeutic applications, including but not limited to:

The versatility of the indazole ring system makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively reported, its basic properties can be derived from its chemical structure.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 189107-45-7 | [4][5] |

| Molecular Formula | C₉H₇N₃ | [4][5] |

| Molecular Weight | 157.17 g/mol | N/A |

| Appearance | White powder (presumed) | [6] |

| Purity | Typically >98% (commercial) | [4] |

Synthesis of this compound

General Experimental Protocol for N-Alkylation of Indazoles

The following is a generalized protocol for the N-alkylation of an indazole, which could be adapted for the synthesis of the target compound. This protocol is based on methods for similar compounds and should be considered illustrative.[7]

Materials and Reagents:

-

1H-Indazole-5-carbonitrile (starting material)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Deprotonation: To a solution of 1H-indazole-5-carbonitrile in an anhydrous aprotic solvent, add a suitable base portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred to allow for the formation of the indazolide anion.

-

Alkylation: The methylating agent is added dropwise to the reaction mixture. The reaction is then typically allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched with an appropriate aqueous solution. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired this compound.

Logical Workflow for N-Alkylation of Indazole

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While no specific biological data for this compound has been identified in the public domain, the indazole core is a key component in many biologically active molecules. It can act as a bioisostere for indole and is found in several FDA-approved drugs.

Potential as a Kinase Inhibitor

The indazole scaffold is prevalent in many kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase domain. It is plausible that this compound could be investigated as a fragment or lead compound in the development of novel kinase inhibitors.

Hypothetical Kinase Inhibition Pathway

Caption: A diagram illustrating the potential mechanism of kinase inhibition.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, largely based on the well-established biological importance of the indazole scaffold. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and biological activity. This document serves as a high-level overview based on the general properties of the indazole class of compounds. Further experimental research is necessary to elucidate the specific properties and potential applications of this compound. Researchers interested in this compound are encouraged to undertake foundational studies to characterize its profile.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]

- 6. This compound, CasNo.189107-45-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: 1-Methyl-1H-indazole-5-carbonitrile (CAS 189107-45-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known properties of 1-Methyl-1H-indazole-5-carbonitrile (CAS Number: 189107-45-7). Due to the limited publicly available information on the specific biological activity of this compound, this document focuses on its chemical and physical characteristics. To provide context for its potential applications, a review of the broader biological significance of the indazole scaffold, a core component of many therapeutic agents, is included. This guide is intended to serve as a foundational resource for researchers interested in this molecule and the wider class of indazole derivatives.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its known chemical and physical properties are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, have not been consistently reported in publicly available literature, which may suggest it is primarily used as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 189107-45-7 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | N/A |

| Physical Form | Solid | N/A |

| Color | White to brown | N/A |

| Melting Point | Not Determined | N/A |

| Boiling Point | Not Determined | N/A |

| Solubility | No data available | N/A |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole-containing compounds have been shown to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Several indazole derivatives are potent inhibitors of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.[4][5]

-

Anti-inflammatory: Compounds bearing the indazole moiety have been investigated for their ability to modulate inflammatory pathways.[3]

-

Antimicrobial: The indazole scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]

-

Neurological Disorders: Indazole derivatives have been explored for their potential in treating a variety of central nervous system disorders.[3]

The diverse biological activities of indazole derivatives highlight the importance of compounds like this compound as potential building blocks in the synthesis of novel therapeutic agents.[4][6]

Synthesis of Indazole Derivatives

A variety of synthetic routes to indazole derivatives have been developed. One common approach involves the construction of the bicyclic indazole ring system from substituted anilines or other aromatic precursors. The synthesis of 1-substituted-1H-indazoles, such as the title compound, can be achieved through various methods, including the cyclization of ortho-haloarylhydrazones or the reaction of arynes with hydrazones.[7][8][9][10]

Below is a generalized workflow for the synthesis of a 1-aryl-1H-indazole, a common class of indazole derivatives.

Biological Activity and Mechanism of Action of this compound

As of the date of this document, there is no specific, publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. It is likely that this compound is either a novel entity with undisclosed biological data or serves as a key intermediate in the synthesis of more complex, biologically active molecules. Researchers are encouraged to perform their own in-vitro and in-vivo studies to determine the biological profile of this compound.

Experimental Protocols

Due to the lack of published experimental studies on the biological effects of this compound, detailed experimental protocols for its biological evaluation cannot be provided at this time. Researchers should refer to established methodologies for assessing the biological activities of novel chemical entities in their specific area of interest.

Safety Information

Detailed toxicological data for this compound is not widely available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For more specific handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

Conclusion

This compound is a chemical compound belonging to the indazole class of molecules. While its specific biological properties have not been publicly documented, the indazole scaffold is of significant interest in medicinal chemistry due to its proven track record as a core component of numerous biologically active compounds. This technical guide provides the available chemical and physical data for this compound and contextualizes its potential importance through the broader significance of the indazole family. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this particular molecule.

References

- 1. This compound | C9H7N3 - BuyersGuideChem [buyersguidechem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. angenechemical.com [angenechemical.com]

1-Methyl-1H-indazole-5-carbonitrile molecular weight and formula

An In-depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile

This document provides a detailed overview of the fundamental physicochemical properties of this compound, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is foundational for any experimental work or computational modeling involving this compound.

| Property | Value |

| Molecular Formula | C9H7N3[1][2] |

| Molecular Weight | 157.17 g/mol |

| Canonical SMILES | CN1N=CC2=CC(C#N)=CC=C21[2] |

| InChI | InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3[2] |

| InChI Key | QAXKWSDDUMHXFE-UHFFFAOYSA-N[2] |

| CAS Number | 189107-45-7[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to the manufacturing entity. However, general synthetic routes for N-methylated indazoles often involve the alkylation of the corresponding indazole precursor. Characterization would standardly employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity. For specific, non-proprietary methods, researchers should consult peer-reviewed chemical synthesis literature.

Molecular Structure and Connectivity

The structural arrangement of atoms and bonds within this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram illustrates the molecular graph of the compound.

References

Determining the Solubility of 1-Methyl-1H-indazole-5-carbonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of an organic compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 1-Methyl-1H-indazole-5-carbonitrile possesses both polar (nitrile and indazole nitrogen atoms) and non-polar (methyl group and aromatic rings) features, suggesting a nuanced solubility profile across a range of organic solvents. For instance, the parent compound, 1H-indazole-5-carbonitrile, is reported to be soluble in most organic solvents, including ethanol, dimethyl sulfoxide, and chloroform[1].

Qualitative Solubility Profile

Based on its structure and the known solubility of related indazole and nitrile compounds, a qualitative solubility profile for this compound can be anticipated. It is likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility in less polar solvents such as ethyl acetate and acetone is expected to be moderate, while it is likely to be poorly soluble in non-polar solvents like hexane and toluene.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound has not been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for both qualitative and quantitative solubility assessment.

Preliminary Qualitative Solubility Assessment

This rapid test provides an initial understanding of the compound's solubility in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).

-

After each addition, vigorously shake or vortex the mixture for 30-60 seconds[2].

-

Visually inspect the solution for complete dissolution.

-

If the compound dissolves completely, it is considered "soluble" in that solvent at that approximate concentration. If it does not dissolve, it is deemed "insoluble" or "sparingly soluble."

-

Repeat the procedure for each solvent of interest.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Pipette a known volume of the chosen solvent (e.g., 5 or 10 mL) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Preliminary Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Gravimetric Solubility Determination.

References

Spectroscopic and Synthetic Profile of 1-Methyl-1H-indazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 1-Methyl-1H-indazole-5-carbonitrile (CAS No. 189107-45-7). Due to the absence of experimentally derived data in peer-reviewed literature for this specific compound, the spectroscopic information presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with reference to closely related analogues. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the indazole core and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.30 | s | 1H | H-4 | - |

| ~8.10 | s | 1H | H-3 | - |

| ~7.70 | d | 1H | H-6 | J = 8.5 Hz |

| ~7.55 | d | 1H | H-7 | J = 8.5 Hz |

| ~4.10 | s | 3H | N-CH₃ | - |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~122.0 | C-3a |

| ~119.0 | -C≡N |

| ~110.0 | C-7 |

| ~108.0 | C-5 |

| ~35.0 | N-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) | Medium |

| ~2230-2210 | C≡N stretch | Nitrile | Strong, Sharp |

| ~1620-1580 | C=C stretch | Aromatic | Medium |

| ~1500-1450 | C=N stretch | Indazole ring | Medium |

| ~1380-1350 | C-H bend | Aliphatic (N-CH₃) | Medium |

| ~850-750 | C-H bend | Aromatic (out-of-plane) | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment | Notes |

| 157 | [M]⁺ | Molecular ion peak |

| 142 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring system |

| 115 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the [M-CH₃]⁺ fragment |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound is proposed, commencing from 5-bromo-1H-indazole. This pathway involves two key transformations: N-methylation followed by a palladium-catalyzed cyanation.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step 1: N-Methylation of 5-Bromo-1H-indazole

Protocol:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-bromo-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation

Protocol:

-

In a flame-dried round-bottom flask, combine 1-methyl-5-bromo-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours, or until TLC analysis indicates complete consumption of the starting material.[1][2]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General workflow for synthesis and analysis.

Disclaimer: The spectroscopic data and synthetic protocols presented in this document are predicted and have not been experimentally verified for this compound. This guide should be used for informational and planning purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

The Ascendant Therapeutic Potential of Indazole-5-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Among the diverse array of indazole-based compounds, derivatives featuring a carbonitrile group at the 5-position are emerging as a particularly promising class of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of indazole-5-carbonitrile derivatives, with a focus on their potential as anticancer agents through the inhibition of key protein kinases. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for the evaluation of these compounds, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Anticancer and Kinase Inhibitory Activity

Indazole-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents, largely attributed to their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[3][4] Several studies have highlighted the potent inhibitory effects of these compounds against various cancer cell lines and specific kinase targets.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected indazole and indazole-5-carbonitrile derivatives, providing a comparative overview of their potency against various cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2f | A549 (Lung Carcinoma) | >10 | [5][6] |

| 4T1 (Breast Cancer) | 0.23 | [5][6] | |

| HepG2 (Hepatocellular Carcinoma) | 0.80 | [5][6] | |

| MCF-7 (Breast Cancer) | 0.34 | [5][6] | |

| HCT116 (Colon Carcinoma) | 1.15 | [5][6] | |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7][8] |

| Compound 1c | Colon and Melanoma Cell Lines | 0.041 - 33.6 (GI50) | [9] |

| Indazole-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [10] |

| Indazole-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [10] |

| A549 (Lung Carcinoma) | 2.305 | [10] | |

| Indazole-pyrimidine 4a | A549 (Lung Carcinoma) | 3.304 | [10] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Axitinib | VEGFR1 | 0.1 - 1.2 | [11] |

| VEGFR2 | 0.2 | [11] | |

| VEGFR3 | 0.1 - 0.3 | [11] | |

| PDGFRβ | 1.6 | [11] | |

| c-Kit | 1.7 | [11] | |

| Pazopanib | VEGFR1 | 10 | [11] |

| VEGFR2 | 30 | [11] | |

| VEGFR3 | 47 | [11] | |

| Compound 30 | VEGFR2 | 1.24 | [11][12] |

| Entrectinib (127) | ALK | 12 | [13] |

| CFI-402257 | Mps1 (TTK) | 1.2 | [14] |

| OSU-13 | TTK/MPS1 | 4.3 | [6] |

| LRRK2 | 7.5 | [6] |

Key Signaling Pathways Targeted by Indazole-5-carbonitrile Derivatives

The anticancer effects of many indazole-5-carbonitrile derivatives are mediated through the inhibition of specific signaling pathways that are dysregulated in cancer. Key among these are the VEGFR, TTK, and ROCK signaling cascades.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[15][16] Inhibition of VEGFR2 signaling is a well-established anticancer strategy.

Threonine Tyrosine Kinase (TTK) Signaling

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical component of the spindle assembly checkpoint (SAC), a crucial mechanism for ensuring accurate chromosome segregation during mitosis.[17][18] Overexpression of TTK is observed in various cancers, making it an attractive therapeutic target.[1][19]

Rho-associated coiled-coil containing protein kinase (ROCK) Signaling

ROCK proteins are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, and proliferation.[5][20] Dysregulation of the ROCK signaling pathway has been implicated in cancer progression.[21]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. This section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Specific peptide substrate

-

ATP

-

Indazole-5-carbonitrile test compound

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the indazole-5-carbonitrile test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Indazole-5-carbonitrile test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazole-5-carbonitrile derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for indazole-5-carbonitrile derivatives is still evolving, several key structural features have been identified as important for their biological activity.[6][7]

-

Substituents at the 3-position: The nature of the substituent at the 3-position of the indazole ring significantly influences activity. For instance, the presence of a (E)-3,5-dimethoxystyryl group has been shown to be beneficial for the antiproliferative activity of some indazole derivatives.[6]

-

Substituents at the 1-position: Modifications at the N1 position of the indazole ring can modulate the potency and selectivity of the compounds.

-

The 5-carbonitrile group: The electron-withdrawing nature of the nitrile group at the 5-position can influence the electronic properties of the indazole ring system, potentially impacting its interaction with biological targets.

Further systematic exploration of the chemical space around the indazole-5-carbonitrile scaffold is warranted to delineate a more detailed SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

Conclusion

Indazole-5-carbonitrile derivatives represent a compelling and promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to potently inhibit key protein kinases involved in cancer progression, coupled with favorable preliminary biological data, underscores their potential for further development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and therapeutic application of this important class of molecules. Continued investigation into the synthesis, biological evaluation, and structure-activity relationships of indazole-5-carbonitrile derivatives is crucial for unlocking their full therapeutic potential.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. researchgate.net [researchgate.net]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. proteopedia.org [proteopedia.org]

- 17. What are TTK inhibitors and how do they work? [synapse.patsnap.com]

- 18. What are TTK modulators and how do they work? [synapse.patsnap.com]

- 19. scientificarchives.com [scientificarchives.com]

- 20. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-5-carbonitrile: A Core Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-5-carbonitrile has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid, bicyclic core, coupled with the versatile reactivity of the nitrile group and the specific substitution pattern, offers a unique scaffold for the design and synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most significantly, the application of this compound in the development of potent therapeutic agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds.[1][2] Its ability to act as a bioisostere for indole, with an additional nitrogen atom providing a hydrogen bond acceptor, enhances its potential for forming crucial interactions with biological targets.[1][2] The this compound derivative, in particular, offers several advantages for drug design. The methylation at the N1 position blocks the hydrogen bond donor capability of the parent indazole, which can be advantageous for tuning solubility and metabolic stability. The nitrile group at the 5-position is a versatile functional handle that can be readily transformed into other key functionalities such as amines, carboxylic acids, or tetrazoles, or it can participate directly in binding interactions with target proteins.

This guide will delve into the synthetic routes to access this key building block, explore its utility in the construction of kinase and PARP inhibitors, and provide detailed experimental procedures and quantitative data to facilitate its application in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. A common and effective strategy involves the synthesis of a 5-bromo-1H-indazole intermediate, followed by N-methylation and a subsequent cyanation reaction.

A plausible and documented synthetic pathway is outlined below:

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole [3]

-

Materials: 4-Bromo-2-methylaniline, acetic anhydride, potassium acetate, isoamyl nitrite, chloroform, concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, heptane.

-

Procedure:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) at a temperature below 40 °C.

-

Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

-

Reflux the solution at 68 °C for 20 hours.

-

Cool the reaction to 25 °C and remove the volatiles under vacuum.

-

Add water in portions (total 225 mL) and distill the azeotrope.

-

Transfer the residue back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55 °C and add another 100 mL of acid in portions over 2 hours.

-

Cool the solution to 20 °C and add 50% sodium hydroxide (520 g) to adjust the pH to 11, keeping the temperature below 37 °C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding heptane (total 0.45 L) during distillation until a solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.

-

-

Yield: 91.9 g (94%)[3]

Step 2: Synthesis of 5-Bromo-1-methyl-1H-indazole (N-Methylation)

-

Materials: 5-Bromo-1H-indazole, sodium hydride (NaH), tetrahydrofuran (THF), methyl iodide (CH₃I).

-

General Procedure:

-

To a stirred solution of 5-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of this compound (Cyanation)

-

Materials: 5-Bromo-1-methyl-1H-indazole, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dimethylformamide (DMF).

-

General Procedure (Palladium-catalyzed Cyanation):

-

In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1.0 equiv), zinc cyanide (0.6 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add anhydrous DMF under an inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 189107-45-7 | [4] |

| Molecular Formula | C₉H₇N₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | Not readily available | |

| Solubility | Soluble in common organic solvents |

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of a range of therapeutic agents, most notably kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold is known to be a potent hinge-binding motif in many kinase inhibitors.

4.1.1. JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and have been implicated in various diseases. A series of 1-aryl-1H-indazoles have been developed as JNK3 inhibitors.[5][6] While not directly using the 5-carbonitrile, the synthesis of these inhibitors often involves Suzuki coupling reactions on a 5-bromo-1-methyl-1H-indazole intermediate, a direct precursor to our title compound. The nitrile can be seen as a synthetic equivalent for introducing other functionalities at this position.

4.1.2. JAK-STAT Pathway Inhibitors

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is crucial for cytokine signaling, and its aberrant activation is linked to various inflammatory and myeloproliferative diseases.[4][7] Indazole-based compounds have been explored as potent JAK inhibitors.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are essential for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[8] The indazole nucleus is a key feature in several potent PARP inhibitors, including Niraparib.

While the exact synthesis of Niraparib may utilize a different isomer, the 1-methyl-1H-indazole scaffold is a common motif in the design of novel PARP inhibitors. The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, a common pharmacophore in PARP inhibitors that mimics the nicotinamide portion of the NAD+ substrate.

Quantitative Biological Data

The following table summarizes the biological activity of selected compounds derived from 1-methyl-1H-indazole scaffolds, highlighting their potential as therapeutic agents.

| Compound Class | Target | Compound Example | IC₅₀ (nM) | Cell Line | Reference |

| Indazole Derivatives | JNK3 | 1-Aryl-1H-indazole | Double-digit nM | - | [5] |

| Indazole Derivatives | Anticancer | 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog | 0.23-1.15 µM (for a related series) | Various cancer cell lines | [7] |

| PARP Inhibitors | PARP-1/2 | Niraparib (contains an indazole core) | 3.8 (PARP-1), 2.1 (PARP-2) | - | [9] |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the adaptable reactivity of its functional groups provide a robust platform for the development of novel therapeutic agents. The successful incorporation of this and closely related scaffolds into potent kinase and PARP inhibitors underscores its significance in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the potential of this important heterocyclic intermediate in their quest for new and improved medicines.

References

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

Unveiling 1-Methyl-1H-indazole-5-carbonitrile: A Technical Guide to its Synthesis and History

For Immediate Release

[City, State] – December 28, 2025 – As a key building block in medicinal chemistry, 1-Methyl-1H-indazole-5-carbonitrile has garnered interest for its potential applications in the development of novel therapeutics. This technical guide provides an in-depth overview of its discovery, historical synthetic approaches, and a detailed experimental protocol for its preparation, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 189107-45-7, belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a prominent pharmacophore found in a variety of biologically active molecules and approved drugs. While the specific discovery of this compound is not prominently documented in a singular "discovery paper," its synthesis falls under the broader and well-established field of indazole chemistry, particularly the regioselective N-alkylation of the indazole core.

Historical Context and Synthetic Evolution

The synthesis of N-alkylated indazoles presents a classic challenge in heterocyclic chemistry: the control of regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic nature of the substituents on the indazole ring.

Early methods for indazole synthesis often resulted in mixtures of N1 and N2 alkylated products, necessitating tedious separation techniques. Over time, a deeper understanding of the underlying reaction mechanisms has led to the development of more regioselective protocols. For the synthesis of this compound, the most logical and commonly employed approach is the direct methylation of the parent heterocycle, 1H-indazole-5-carbonitrile.

Key developments in this area have focused on leveraging the differential acidity and steric accessibility of the two nitrogen atoms. The use of strong, non-nucleophilic bases such as sodium hydride (NaH) in aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is a widely adopted strategy to deprotonate the indazole, forming the indazolide anion. Subsequent reaction with a methylating agent, such as methyl iodide, typically favors alkylation at the N1 position, which is often the thermodynamically more stable isomer.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from established principles of N-alkylation of indazoles.

Synthesis of this compound from 1H-indazole-5-carbonitrile

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1H-Indazole-5-carbonitrile | C₈H₅N₃ | 143.15 | 1.0 g | 6.98 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.34 g | 8.38 |

| Methyl Iodide | CH₃I | 141.94 | 0.52 mL | 8.38 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 50 mL | - |

| Brine | NaCl (aq) | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-indazole-5-carbonitrile (1.0 g, 6.98 mmol).

-

Add anhydrous tetrahydrofuran (THF, 30 mL) and stir the mixture until the starting material is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.34 g, 8.38 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of the indazole will form.

-

Slowly add methyl iodide (0.52 mL, 8.38 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Biological Significance and Potential Applications

While extensive biological data for this compound is not yet publicly available, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of indazole have been extensively investigated and developed as inhibitors of a variety of enzymes, particularly protein kinases and poly(ADP-ribose) polymerases (PARPs).

Potential as a Kinase Inhibitor:

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The indazole nucleus is capable of mimicking the adenine portion of ATP. It is plausible that this compound could be a scaffold for the development of inhibitors targeting various kinase signaling pathways implicated in cancer and inflammatory diseases.

Potential as a PARP Inhibitor:

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). The core structures of many PARP inhibitors contain aromatic heterocyclic systems that engage in nicotinamide-binding site interactions. The indazole moiety is present in some known PARP inhibitors, suggesting that this compound could serve as a starting point for the design of novel PARP inhibitors.

Due to the lack of specific biological data for this compound, a generalized signaling pathway relevant to a common target of indazole derivatives is presented below.

Caption: Generalized PARP inhibition pathway.

Conclusion

This compound represents a valuable, albeit not fully characterized, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through regioselective N-methylation of 1H-indazole-5-carbonitrile, provides a platform for the generation of diverse chemical libraries. While specific biological targets and signaling pathways for this compound remain to be elucidated, its structural similarity to known kinase and PARP inhibitors suggests promising avenues for future research. This technical guide serves as a foundational resource for scientists looking to explore the potential of this and related indazole derivatives in the pursuit of novel therapeutic agents.

Contact: [Insert Contact Information for a hypothetical research institute or company]

###

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 1-Methyl-1H-indazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental protocol for the synthesis of 1-Methyl-1H-indazole-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed to be clear, concise, and reproducible for researchers in relevant fields.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that are integral to numerous therapeutic agents due to their diverse biological activities. The synthesis of N-alkylated indazoles is a critical step in the development of many of these compounds. However, direct N-alkylation of 1H-indazoles can often result in a mixture of N-1 and N-2 regioisomers, which can complicate purification and reduce the overall yield of the desired product.[1] This protocol outlines a reliable method for the synthesis of this compound, commencing with the formation of the 1H-indazole-5-carbonitrile precursor, followed by a regioselective N-1 methylation. The N-1 methylation procedure is designed to favor the thermodynamically more stable N-1 isomer.[2]

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

-

Step 1: Synthesis of 1H-Indazole-5-carbonitrile from 2-Fluoro-5-cyanobenzaldehyde and Hydrazine Hydrate.

-

Step 2: N-1 Methylation of 1H-Indazole-5-carbonitrile using Sodium Hydride and Methyl Iodide.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-5-carbonitrile

This procedure is adapted from general methods for the synthesis of indazoles from o-fluorobenzaldehydes with hydrazine.[3][4]

Materials and Reagents:

-

2-Fluoro-5-cyanobenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

n-Butanol (n-BuOH)

-

Toluene

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Fluoro-5-cyanobenzaldehyde (1.0 eq).

-

Add n-butanol as the solvent (approximately 5-10 mL per gram of the aldehyde).

-

Slowly add hydrazine hydrate (2.0-3.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the n-butanol.

-

To the residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1H-indazole-5-carbonitrile by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Step 2: N-1 Methylation of 1H-Indazole-5-carbonitrile

This protocol employs a strong base to deprotonate the indazole, followed by reaction with a methylating agent, a method known to favor N-1 alkylation.[2][5]

Materials and Reagents:

-

1H-Indazole-5-carbonitrile (from Step 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Dry two-neck round-bottom flask

-

Magnetic stirrer and stir bars

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-indazole-5-carbonitrile (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration approximately 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with extreme care in a fume hood. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back down to 0 °C.

-

Slowly add methyl iodide (1.1-1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between ethyl acetate and deionized water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the literature.

| Step | Reactant | Molar Equiv. | Product | Typical Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-cyanobenzaldehyde | 1.0 | 1H-Indazole-5-carbonitrile | 70-85 | >95 (after purification) |

| 2 | 1H-Indazole-5-carbonitrile | 1.0 | This compound | 85-95 | >98 (after purification) |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols for N-methylation of 1H-indazole-5-carbonitrile

Introduction

The N-methylation of 1H-indazole-5-carbonitrile is a critical synthetic step in the development of various pharmacologically active compounds. The indazole nucleus, a bicyclic aromatic heterocycle, possesses two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers upon alkylation.[1] Achieving regioselectivity for the desired N-1 or N-2 methylated product is a significant challenge in synthetic chemistry.[2] This document provides detailed experimental protocols for the N-methylation of 1H-indazole-5-carbonitrile, with a focus on conditions that favor the formation of the thermodynamically more stable N-1 isomer, 1-methyl-1H-indazole-5-carbonitrile.

The protocols described herein are based on established methods for the N-alkylation of substituted indazoles, which have been adapted for the specific substrate, 1H-indazole-5-carbonitrile.

Data Presentation

The following table summarizes various reaction conditions for the N-alkylation of 1H-indazole-5-carbonitrile and related substituted indazoles to provide a comparative overview.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N-1:N-2 Ratio | Yield (%) | Reference |

| 5-cyano-1H-indazole | Alkyl chloride | K₂CO₃ | Ethyl Acetate | 60 | - | 88:12 | 88 (major) | [1] |

| 3-substituted indazoles | Methyl iodide | NaH | THF | 0 to RT | - | Predominantly N-1 | Good to Excellent | [1] |

| General 1H-indazoles | Alkyl bromide | NaH (1.2 equiv) | THF | 0 to RT | 16-24 | >99:1 (for many substrates) | - | [2][3] |

| 3-Methyl-6-nitro-1H-indazole | Methyl iodide / Dimethyl sulfate | NaH (1.2 equiv) | THF | 0 to RT | 12 | >95 (expected) | >95 (expected) | [4] |

Experimental Protocols

Protocol 1: N-1 Methylation using Sodium Hydride and Methyl Iodide in THF (Recommended for High N-1 Selectivity)

This protocol is adapted from general procedures for the highly regioselective N-1 alkylation of substituted indazoles and is expected to provide a high yield of the N-1 methylated product.[2][3][4]

Materials:

-

1H-indazole-5-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-